2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound characterized by its pyridopyrimidine core structure, which is a fused ring system combining pyridine and pyrimidine rings. This complex molecule features multiple functional groups that impart unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions:
Formation of Pyridopyrimidine Core: : Begins with the preparation of the pyridopyrimidine core via cyclization reactions involving appropriate precursors.
Ethoxy and Ethyl Substitution: : Introduction of ethoxy and ethyl groups through alkylation reactions under controlled conditions.
Acetamide Introduction: : Acetamide functionalization is achieved by reacting intermediate products with acetamide derivatives.
N-methoxyethyl Substitution: : Final steps involve the substitution of the acetamide with a methoxyethyl group, often using alkylating agents under mild conditions.
Industrial Production Methods
Industrial synthesis may employ batch or continuous flow processes to ensure scalability and efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent selection, and catalysts, is crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form corresponding oxides.
Reduction: : Reduction reactions can lead to the formation of amines or alcohol derivatives.
Substitution: : Nucleophilic substitution can replace functional groups with other substituents, altering its properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, strong bases.
Major Products
Oxides: : From oxidation reactions.
Amines and Alcohols: : From reduction reactions.
Varied Substituted Compounds: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound serves as a building block for designing new molecules and studying reaction mechanisms.
Biology
It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Research includes its use in drug development for targeting specific diseases due to its structural complexity.
Industry
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes, receptors, or other proteins. Its structure allows for high binding affinity and specificity, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyethyl)acetamide
Comparison
Unique Functional Groups: : The presence of the N-(2-methoxyethyl)acetamide moiety distinguishes it from similar compounds.
Chemical Reactivity: : Varies with different substituents, affecting biological activity and synthesis complexity.
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Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-5-11-9-19-15-13(14(11)26-6-2)16(23)21(17(24)20(15)3)10-12(22)18-7-8-25-4/h9H,5-8,10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPGPBEWAHDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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